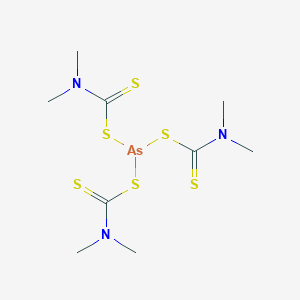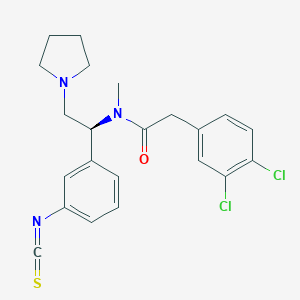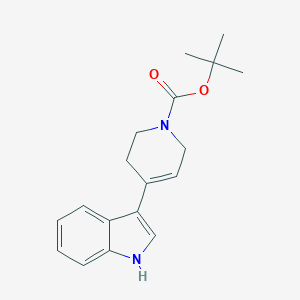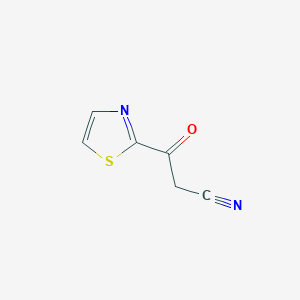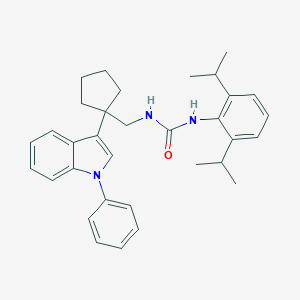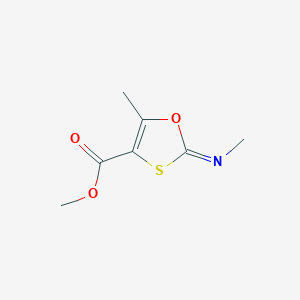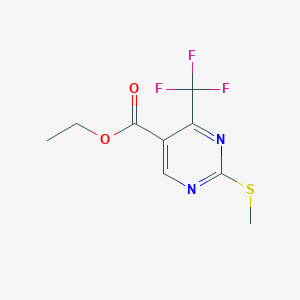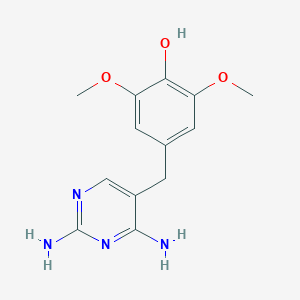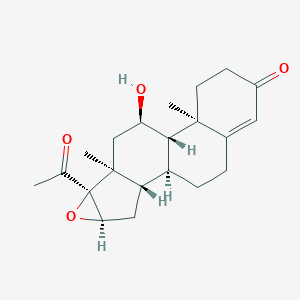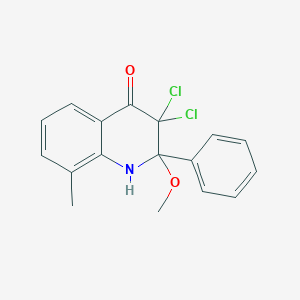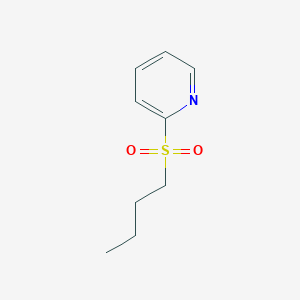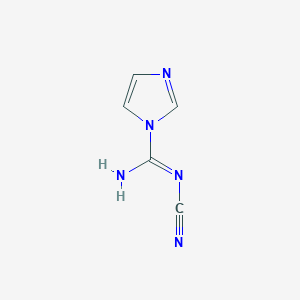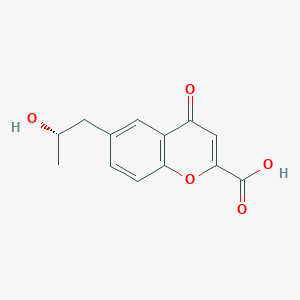
6-(2'-Hydroxypropyl)chromone-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2'-Hydroxypropyl)chromone-2-carboxylate, also known as HPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPC is a chromone derivative that is known for its anti-inflammatory, antioxidant, and antitumor properties.
Wirkmechanismus
The mechanism of action of 6-(2'-Hydroxypropyl)chromone-2-carboxylate is not fully understood. However, it is believed that 6-(2'-Hydroxypropyl)chromone-2-carboxylate exerts its anti-inflammatory and antioxidant effects by inhibiting the expression of pro-inflammatory cytokines and reactive oxygen species. 6-(2'-Hydroxypropyl)chromone-2-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-(2'-Hydroxypropyl)chromone-2-carboxylate has been shown to exhibit anti-inflammatory and antioxidant effects by reducing the levels of pro-inflammatory cytokines and reactive oxygen species. 6-(2'-Hydroxypropyl)chromone-2-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 6-(2'-Hydroxypropyl)chromone-2-carboxylate has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(2'-Hydroxypropyl)chromone-2-carboxylate in lab experiments is its low toxicity and high purity. 6-(2'-Hydroxypropyl)chromone-2-carboxylate has also been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties, making it a promising compound for further research. However, one of the limitations of using 6-(2'-Hydroxypropyl)chromone-2-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the research of 6-(2'-Hydroxypropyl)chromone-2-carboxylate. One potential area of research is the development of 6-(2'-Hydroxypropyl)chromone-2-carboxylate-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential area of research is the investigation of the anti-inflammatory and antioxidant effects of 6-(2'-Hydroxypropyl)chromone-2-carboxylate in different cell types and tissues. Additionally, further studies are needed to elucidate the mechanism of action of 6-(2'-Hydroxypropyl)chromone-2-carboxylate and to optimize its synthesis method.
Synthesemethoden
The synthesis of 6-(2'-Hydroxypropyl)chromone-2-carboxylate involves the reaction of 6-hydroxychromone with 2-chloropropionic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of 6-(2'-Hydroxypropyl)chromone-2-carboxylate as a white crystalline powder with a purity of 98%.
Wissenschaftliche Forschungsanwendungen
6-(2'-Hydroxypropyl)chromone-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. 6-(2'-Hydroxypropyl)chromone-2-carboxylate has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
141474-83-1 |
|---|---|
Produktname |
6-(2'-Hydroxypropyl)chromone-2-carboxylate |
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
6-[(2S)-2-hydroxypropyl]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C13H12O5/c1-7(14)4-8-2-3-11-9(5-8)10(15)6-12(18-11)13(16)17/h2-3,5-7,14H,4H2,1H3,(H,16,17)/t7-/m0/s1 |
InChI-Schlüssel |
QTCFCURJWADBRO-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
SMILES |
CC(CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)O)O |
Andere CAS-Nummern |
141474-83-1 |
Synonyme |
(R)(-)-6-(2'-hydroxypropyl)chromone-2-carboxylate (S)(-)-6-(2'-hydroxypropyl)chromone-2-carboxylate 6-(2'-hydroxypropyl)chromone-2-carboxylate 6-(2'-hydroxypropyl)chromone-2-carboxylate, (R)(-)-isomer methyl-HPCCA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[(4-Fluorophenyl)imino]methyl]-phenol](/img/structure/B121771.png)
![[1-[2-Bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane](/img/structure/B121776.png)
